N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methylpyridin-2-yl)methyl]piperidine-4-carboxamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methylpyridin-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a phenyl ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methylpyridin-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenyl Ring: The benzimidazole derivative is then coupled with a phenyl ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Introduction of the Piperidine Ring: The phenyl-benzimidazole intermediate is reacted with a piperidine derivative, typically through nucleophilic substitution or reductive amination.
Attachment of the Pyridine Ring: Finally, the piperidine derivative is coupled with a pyridine moiety, often using a similar palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methylpyridin-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methylpyridin-2-yl)methyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methylpyridin-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
2-Hydroxy-2-methylpropiophenone: A compound with a similar aromatic structure.
N-Methylbenzamide: A compound with a similar amide functional group.
Uniqueness
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methylpyridin-2-yl)methyl]piperidine-4-carboxamide is unique due to its combination of multiple functional groups and rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methylpyridin-2-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O/c1-18-5-4-6-22(27-18)17-31-15-13-20(14-16-31)26(32)28-21-11-9-19(10-12-21)25-29-23-7-2-3-8-24(23)30-25/h2-12,20H,13-17H2,1H3,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVDDJJUPSQHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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